2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

Catalog No.
S704586
CAS No.
20348-09-8
M.F
C7H6N2O2
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

CAS Number

20348-09-8

Product Name

2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

IUPAC Name

4H-pyrido[3,2-b][1,4]oxazin-3-one

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C7H6N2O2/c10-6-4-11-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)

InChI Key

ANHQLUBMNSSPBV-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C=CC=N2

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC=N2

Herbicidal Application

Specific Scientific Field: Agronomy and Plant Science

Summary of the Application: The compound “2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” has been found to possess herbicidal properties and is particularly useful as pre-emergent herbicides .

Methods of Application or Experimental Procedures: The compound is applied as a pre-emergent herbicide, which means it is used before the unwanted plants have emerged from the soil .

Results or Outcomes: The application of this compound as a pre-emergent herbicide has been found to effectively control undesired vegetation .

Nonsteroidal Mineralocorticoid Antagonists

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones, a derivative of the compound, have been identified as nonsteroidal mineralocorticoid antagonists .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of nonsteroidal mineralocorticoid antagonists, which are drugs that block the effects of mineralocorticoid hormones in the body .

Results or Outcomes: The synthesized nonsteroidal mineralocorticoid antagonists have been found to be effective in blocking the effects of mineralocorticoid hormones .

Synthesis of Quinazolinbenzoxazine Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: The compound “2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” has been used in the synthesis of quinazolinbenzoxazine derivatives .

Methods of Application or Experimental Procedures: The compound is used as a building block in the synthesis of quinazolinbenzoxazine derivatives .

Inducing Apoptosis of Hepatocellular Carcinoma Cells

Specific Scientific Field: Cancer Research

Summary of the Application: N-Substituted Pyrido-1,4-Oxazin-3-Ones, a derivative of the compound, have been found to induce apoptosis of hepatocellular carcinoma cells by targeting the NF-κB signaling pathway .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of N-Substituted Pyrido-1,4-Oxazin-3-Ones, which are then applied to hepatocellular carcinoma cells .

Results or Outcomes: The application of these derivatives has been found to effectively induce apoptosis in hepatocellular carcinoma cells .

Synthesis of Electrochromic Polymers

Specific Scientific Field: Material Science

Summary of the Application: The compound “2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” has been used in the synthesis of electrochromic polymers .

Methods of Application or Experimental Procedures: The compound is used as a building block in the synthesis of electrochromic polymers .

Results or Outcomes: The synthesized electrochromic polymers exhibited saturated green in the neutral state and pale green in the oxidized state with optical band gaps of 1.44 eV and 1.39 eV, respectively .

Anti-Cancer Agents

Summary of the Application: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are considered as the pharmacophores of some antitumor drugs, were designed by introducing an alkyl or aralkyl and a sulfonyl group .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of these derivatives, which are then applied to cancer cells .

Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is a heterocyclic compound characterized by a fused ring system that combines pyridine and oxazine structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities and structural similarities to other bioactive molecules. The molecular formula of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is C7H6N2O2, with a molecular weight of approximately 150.1347 g/mol . Its unique structure allows for various chemical modifications, making it a versatile compound in drug development.

There is no current research available on the mechanism of action of pyridooxazinone.

  • No data on the safety profile of pyridooxazinone, including flammability, reactivity, or toxicity, is available in scientific literature. Due to the presence of nitrogen heterocycles, it's advisable to handle this compound with caution until proper safety information is established.

  • Oxidation: This reaction can yield N-oxides, which are important for further functionalization.
  • Reduction: Reduction processes can lead to the formation of dihydro derivatives.
  • Substitution: Both electrophilic and nucleophilic substitutions can introduce various functional groups onto the pyridine or oxazine rings .

Common Reagents and Conditions

  • Oxidation: Typical oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Common reducing agents are sodium borohydride and lithium aluminum hydride.
  • Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used under basic or acidic conditions.

Research indicates that 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one exhibits significant biological activity. It has been studied for its potential as an antimicrobial, antiviral, and anticancer agent. The primary target for this compound is identified as the mineralocorticoid receptor, where it acts as a nonsteroidal antagonist. This mechanism of action suggests that it could be developed into therapeutic agents for various diseases related to mineralocorticoid receptor activity .

Synthetic Routes

The synthesis of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one typically involves cyclization reactions starting from appropriate precursors. A common method includes:

  • Starting Material: 2-Aminopyridine is reacted with chloroacetyl chloride.
  • Cyclization: The reaction is conducted in the presence of a base such as potassium carbonate.
  • Solvent: Organic solvents like acetonitrile or dimethylformamide are used at elevated temperatures to promote cyclization.

This method allows for the efficient formation of the desired heterocyclic structure while maintaining high yields .

Industrial Production

For large-scale production, processes may be optimized using continuous flow reactors and automated systems to ensure consistent quality and yield. The selection of solvents and reagents is also tailored to minimize costs and environmental impact while maximizing efficiency.

The applications of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one span various fields:

  • Medicinal Chemistry: It is being explored as a potential therapeutic agent due to its biological activities.
  • Material Science: The compound serves as a building block in the synthesis of more complex heterocyclic compounds with specific electronic and optical properties.
  • Drug Development: Its unique structure allows it to be a candidate for new drug formulations targeting various diseases .

Studies on the interactions of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one with biological targets have revealed its potential efficacy as a nonsteroidal mineralocorticoid antagonist. These interactions are crucial for understanding its therapeutic potential and guiding future research towards optimizing its pharmacological properties.

Several compounds share structural similarities with 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one:

Compound NameStructural FeaturesUnique Characteristics
2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-oneFused pyridine and oxazine ringsDifferent ring fusion pattern affecting reactivity
2H-Benzo[b][1,4]oxazin-3(4H)-oneBenzo-fused oxazine structureDistinct aromatic properties influencing stability
2H-Pyrido[2,3-b][1,4]oxazin-3(4H)-oneAlternative pyridine fusionVariations in electronic properties

Uniqueness

The uniqueness of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one lies in its specific ring fusion pattern which imparts distinct electronic and steric properties. These characteristics influence its reactivity and interactions with biological targets more effectively than its analogs, making it a valuable candidate for drug discovery and development efforts .

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20348-09-8

Wikipedia

2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one

Dates

Modify: 2023-08-15

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